Lipophilicity (XLogP3-AA) Comparison: 5-Ethyl vs. Des-Ethyl Thiophene-2-sulfonamide Core
The computed XLogP3-AA for 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is 2.7 [1]. Removal of the 5-ethyl substituent (i.e., the unsubstituted thiophene-2-sulfonamide analog, PubChem CID 66356) yields a computed XLogP3 of approximately 0.8 [2]. This ~1.9 log unit increase in lipophilicity conferred by the 5-ethyl group is expected to enhance membrane permeability and blood-brain barrier penetration potential, consistent with structure-activity trends in the thiophene-2-sulfonamide carbonic anhydrase inhibitor series [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Thiophene-2-sulfonamide (des-ethyl, PubChem CID 66356): XLogP3 ≈ 0.8 |
| Quantified Difference | Δ XLogP3 ≈ +1.9 log units |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem 2025 release) |
Why This Matters
A 1.9 log-unit lipophilicity difference can translate to orders-of-magnitude changes in membrane partitioning, directly impacting cellular permeability and tissue distribution in biological assays.
- [1] PubChem. 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide. Compound Summary, CID 7635775. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/941890-80-8 View Source
- [2] PubChem. Thiophene-2-sulfonamide. Compound Summary, CID 66356. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66356 View Source
- [3] Shepard, K. L., et al. Substituted thiophene-2-sulfonamide antiglaucoma agents. U.S. Patent 4,665,090, 1987. https://patents.justia.com/patent/4665090 View Source
